

# Comparison of 2-Chloro-3-methoxybenzaldehyde with other substituted benzaldehydes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzaldehyde

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An Objective Comparison of **2-Chloro-3-methoxybenzaldehyde** and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of **2-Chloro-3-methoxybenzaldehyde** with other substituted benzaldehydes, focusing on their physicochemical properties, reactivity in key organic syntheses, and biological activities. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and molecular synthesis.

## Physicochemical Properties

The substituents on the benzene ring significantly influence the physical and chemical properties of benzaldehydes. A summary of these properties for **2-Chloro-3-methoxybenzaldehyde** and a selection of other substituted benzaldehydes is presented below.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
2-Chloro-3-methoxybenzaldehyde	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	170.59	53-58[1]
Benzaldehyde	C <sub>7</sub> H <sub>6</sub> O	106.12	-26
2-Hydroxy-3-methoxybenzaldehyde	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	152.15[2]	43-45
3-Chloro-4-methoxybenzaldehyde	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>	170.59[3]	51-53
2-Chloro-3-hydroxy-4-methoxybenzaldehyde	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub>	186.59[4]	204-208

## Reactivity in Organic Synthesis: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a type of crossed-aldo condensation, is a fundamental reaction in organic synthesis used to produce  $\alpha,\beta$ -unsaturated ketones, commonly known as chalcones.[5] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[5] The reactivity of substituted benzaldehydes in this reaction is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. In **2-Chloro-3-methoxybenzaldehyde**, the chlorine atom acts as an electron-withdrawing group through induction, while the methoxy group is an electron-donating group through resonance. The overall effect on reactivity will depend on the interplay of these opposing electronic effects.

The following table summarizes the reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with acetophenone.

Substituted Benzaldehyde	Ketone	Catalyst/Solvent	Yield (%)
Benzaldehyde	Acetophenone	NaOH/Ethanol	43[5]
4-Methylbenzaldehyde	Acetophenone	Solid NaOH (Solvent-free)	High[5]
4-Methoxybenzaldehyde	Acetophenone	NaOH/Ethanol	85
2-Chlorobenzaldehyde	Acetophenone	NaOH/Methanol	80[6]
4-Chlorobenzaldehyde	Acetophenone	NaOH/Ethanol	90

## Experimental Protocol: Synthesis of a Chalcone from 2-Chloro-3-methoxybenzaldehyde

This protocol describes the synthesis of (E)-1-phenyl-3-(2-chloro-3-methoxyphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

### Materials:

- **2-Chloro-3-methoxybenzaldehyde**
- Acetophenone
- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water
- Mortar and pestle
- Stirring apparatus

- Filtration apparatus

Procedure:

- In a round-bottomed flask equipped with a magnetic stirrer, dissolve **2-Chloro-3-methoxybenzaldehyde** (1 equivalent) and acetophenone (1 equivalent) in ethanol.
- Prepare a solution of sodium hydroxide in ethanol and add it dropwise to the flask containing the aldehyde and ketone mixture while stirring vigorously at room temperature.
- Continue stirring the reaction mixture for 30 minutes. The formation of a precipitate indicates the progress of the reaction.
- Maintain the reaction temperature between 20-25°C using a water bath.
- After the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
- Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.
- Recrystallize the crude product from ethanol to obtain the purified chalcone.

## Experimental Workflow

## Preparation

Dissolve 2-Chloro-3-methoxybenzaldehyde and Acetophenone in Ethanol

Prepare Ethanolic NaOH Solution

## Reaction

Add NaOH solution dropwise to the aldehyde/ketone mixture

Stir for 30 minutes at room temperature

## Work-up and Purification

Pour into ice-water and acidify

Filter the precipitate

Wash with cold water

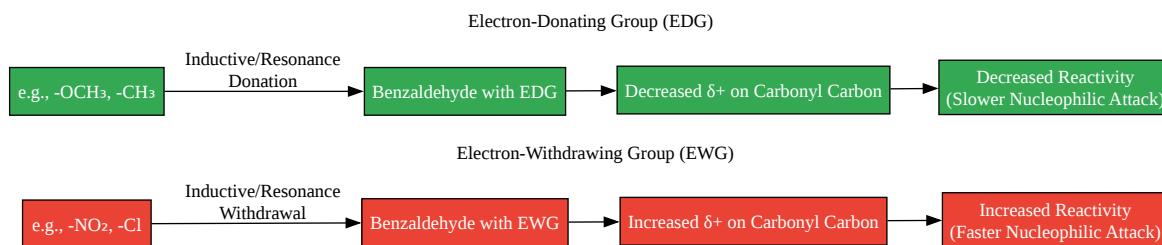
Recrystallize from Ethanol

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Caption: Workflow for the synthesis of a chalcone via Claisen-Schmidt condensation.

# Influence of Substituents on Benzaldehyde Reactivity

The following diagram illustrates the general principle of how electron-donating and electron-withdrawing groups affect the electrophilicity of the carbonyl carbon in benzaldehydes, thereby influencing their reactivity in nucleophilic addition reactions.



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Caption: Effect of substituents on the reactivity of the benzaldehyde carbonyl group.

## Biological Activities of Substituted Benzaldehydes

Substituted benzaldehydes exhibit a wide range of biological activities, including antimicrobial and antifungal properties. The nature and position of the substituents play a crucial role in determining their efficacy.

## Antimicrobial and Antifungal Activity

Studies have shown that the presence of hydroxyl, nitro, and halogen groups on the aromatic ring can enhance the antimicrobial activity of benzaldehydes.<sup>[7]</sup> For instance, the aldehyde group is generally more active than the carboxyl group, and the activity increases with the number of hydroxyl substitutions.<sup>[8]</sup>

The table below summarizes the minimum inhibitory concentration (MIC) values for selected benzaldehyde derivatives against various microorganisms.

Compound	Microorganism	MIC (µg/mL)
Benzaldehyde	E. coli	>1024[9]
Benzaldehyde	C. albicans	>35.0 mM[10]
2-Hydroxy-4-methoxybenzaldehyde	S. cerevisiae	Potent activity[11]
2,3-Dihydroxybenzaldehyde	Fungi	Synergistic with other antifungals[12]

While specific data for the antimicrobial activity of **2-Chloro-3-methoxybenzaldehyde** is not readily available in the cited literature, the presence of a chloro group (a halogen) suggests potential for antimicrobial properties. Further experimental investigation is required to quantify its efficacy and compare it with other substituted benzaldehydes. Derivatives of 2-chloro-3-hydrazinopyrazine, which can be synthesized from related precursors, have shown inhibitory effects on acetylcholinesterase, suggesting potential applications in anti-Alzheimer's research. [13] Additionally, quinoxaline derivatives, which can be synthesized from precursors like 2-chloro-3-hydrazinylquinoxaline, have demonstrated significant antifungal activity against *Candida* species.[14][15]

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- To cite this document: BenchChem. [Comparison of 2-Chloro-3-methoxybenzaldehyde with other substituted benzaldehydes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1353916#comparison-of-2-chloro-3-methoxybenzaldehyde-with-other-substituted-benzaldehydes>]

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